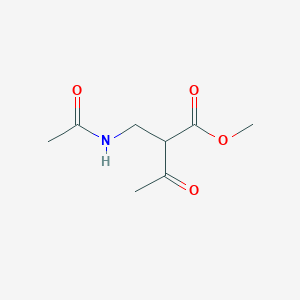
Methyl 2-(acetamidomethyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetamidomethyl)-3-oxobutanoate is an organic compound with the molecular formula C8H13NO4. It is a derivative of butanoic acid and contains functional groups such as an ester, a ketone, and an amide. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(acetamidomethyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acetoacetate with acetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the acetamide, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetamidomethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Aplicaciones Científicas De Investigación
Methyl 2-(acetamidomethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 2-(acetamidomethyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The ketone group can undergo nucleophilic addition reactions, making the compound reactive in biological systems. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamidoacrylate: Similar structure but with a double bond in the acetamido group.
Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyano group instead of a ketone.
Methylhexanamine: An aliphatic amine with a different functional group arrangement.
Uniqueness
Methyl 2-(acetamidomethyl)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both ester and amide groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
920008-01-1 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
methyl 2-(acetamidomethyl)-3-oxobutanoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h7H,4H2,1-3H3,(H,9,11) |
Clave InChI |
GUMGCWHQSDQJJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CNC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



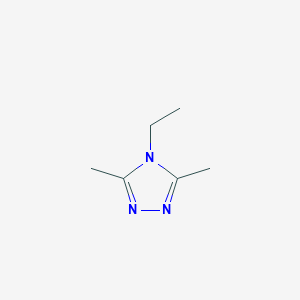



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
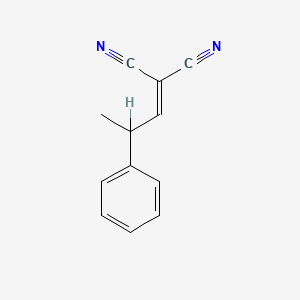
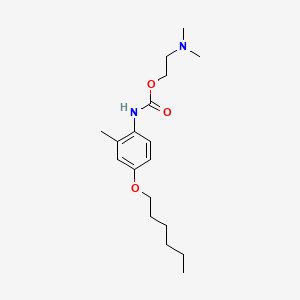
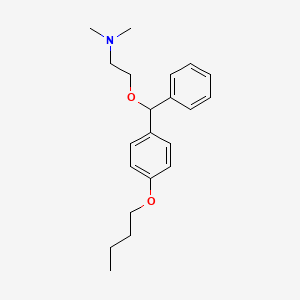
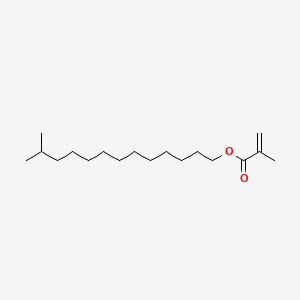
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
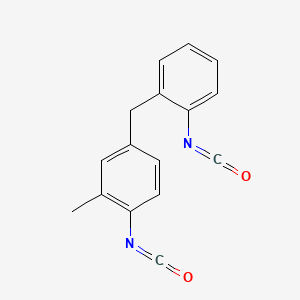
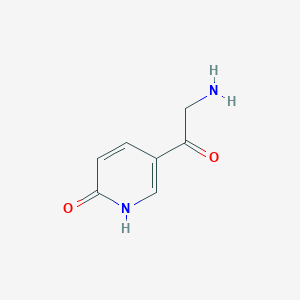
iridium(III)](/img/structure/B13781928.png)
